molecular formula C12H18BNO5 B2479372 (3-BOC-Amino)-2-methoxyphenylboronic acid CAS No. 2377608-32-5

(3-BOC-Amino)-2-methoxyphenylboronic acid

Cat. No.: B2479372
CAS No.: 2377608-32-5
M. Wt: 267.09
InChI Key: XVAVIHWWFSSREL-UHFFFAOYSA-N
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Description

(3-BOC-Amino)-2-methoxyphenylboronic acid is a specialized aryl boronic acid building block integral to modern organic synthesis and medicinal chemistry research. Its structure incorporates two highly valuable functional groups: a boronic acid and a tert-butyloxycarbonyl (Boc)-protected amine. The boronic acid functional group makes this compound a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds that is widely used in the construction of biaryl structures found in many active pharmaceutical ingredients (APIs) and functional materials . The Boc-protecting group on the amine is a cornerstone of synthetic strategy, particularly in the synthesis of complex molecules like peptides; it is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions, allowing for orthogonal protection strategies . Compounds containing both boronic acid and Boc-protected amino groups are particularly valuable in drug discovery and development. Boronic acids are known to act as bioisosteres of carboxylic acids, which can modulate the selectivity, physicochemical properties, and pharmacokinetic profiles of lead compounds . This has been demonstrated by several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Researchers utilize this bifunctional reagent in exploring new therapeutic agents, leveraging its dual reactivity to systematically build and modify complex molecular architectures. The methoxy substituent in the ortho position can influence the properties of the boronic acid, potentially stabilizing it through intramolecular interactions . This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVIHWWFSSREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Mechanisms Involving 3 Boc Amino 2 Methoxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Paradigm

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species, such as (3-BOC-Amino)-2-methoxyphenylboronic acid, with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This process is renowned for its versatility in creating C(sp²)–C(sp²) bonds, essential for constructing substituted biaryl structures. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnumberanalytics.comnumberanalytics.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated palladium(0) complex (LₙPd⁰). numberanalytics.com This step, often considered rate-determining, involves the cleavage of the carbon-halide bond and the formation of a square planar arylpalladium(II) halide intermediate ([LₙPdII(Ar)(X)]). libretexts.orgnumberanalytics.com The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org For less reactive halides like aryl chlorides, the use of bulky, electron-donating ligands on the palladium catalyst is often necessary to promote this step. yonedalabs.com

Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center. wikipedia.orgmdpi.com In the case of this compound, the 3-BOC-amino-2-methoxyphenyl group is transferred to the arylpalladium(II) complex. This process requires the presence of a base to activate either the organoboron reagent or the palladium complex, forming a diarylpalladium(II) intermediate ([LₙPdII(Ar)(Ar')]). wikipedia.orgnih.gov The exact mechanism of transmetalation is complex and can follow multiple pathways. wikipedia.orgnih.gov

Reductive Elimination : The final step regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond. numberanalytics.com The two organic groups on the diarylpalladium(II) intermediate couple, yielding the biaryl product (Ar-Ar'). libretexts.org This step generally requires the two organic groups to be in a cis orientation on the palladium center. If the complex is in a trans configuration, a trans-to-cis isomerization must occur before reductive elimination can proceed. youtube.com

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction

The transmetalation step is mechanistically intricate, with two primary pathways being widely debated: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org The prevailing mechanism is dependent on factors such as the base, solvent, and specific substrates used. researchgate.net

The Boronate Pathway (Path A) : In this mechanism, the base reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate ([Ar'B(OH)₃]⁻). nih.govacs.org This activated boronate then attacks the arylpalladium(II) halide complex ([LₙPd(Ar)X]), displacing the halide and transferring the aryl group to the palladium center. nih.gov

The Oxo-Palladium Pathway (Path B) : Alternatively, the base (often a hydroxide) can displace the halide from the arylpalladium(II) halide complex to form a palladium-hydroxo species ([LₙPd(Ar)OH]). nih.govacs.org This complex then reacts with the neutral boronic acid. nih.gov The Lewis acidic boron center coordinates to the palladium-bound hydroxide, facilitating the transfer of the aryl group. acs.org

Systematic studies have shown that for reactions conducted with weak bases and aqueous solvent mixtures, the oxo-palladium pathway is often kinetically favored. nih.govrsc.org The reaction between a palladium-hydroxo complex and a neutral boronic acid can be several orders of magnitude faster than the reaction between a palladium-halide complex and a trihydroxyborate. nih.govrsc.org

The efficiency of the Suzuki-Miyaura coupling involving substrates like this compound is highly dependent on the catalytic system. Optimization involves the careful selection of the palladium source and, crucially, the ligand architecture. numberanalytics.com

Ligand Architecture : Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle. mdpi.com For challenging substrates, including electron-rich or sterically hindered boronic acids and unreactive aryl chlorides, the development of sophisticated ligands has been paramount. acsgcipr.orgresearchgate.net

Electron-rich and Bulky Ligands : These ligands enhance the rates of both oxidative addition and reductive elimination. yonedalabs.com Electron-donating ligands increase the electron density on the palladium center, which facilitates the cleavage of the aryl-halide bond. yonedalabs.com Steric bulk promotes the reductive elimination step to release the product and regenerate the catalyst. yonedalabs.com

Common Ligand Classes : Widely used ligands include trialkylphosphines (e.g., P(t-Bu)₃), dialkylbiaryl phosphines (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs). acsgcipr.orgresearchgate.net These ligands have proven effective for a broad range of substrates. researchgate.net

Palladium SourceLigand ClassKey Structural FeatureImpact on Suzuki-Miyaura Coupling
Pd(OAc)₂Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃)Strongly electron-donating, bulkyPromotes oxidative addition of aryl chlorides. acsgcipr.org
Pd₂(dba)₃Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)Bulky, electron-rich biaryl backboneHighly active for hindered substrates and broad functional group tolerance. researchgate.net
PdCl₂(NHC)₂N-Heterocyclic Carbenes (NHCs)Strong σ-donating carbeneOffers high thermal stability and activity. acsgcipr.org
[Pd(PPh₃)₄]Triarylphosphines (e.g., PPh₃)Moderately bulky, less electron-donatingClassic ligand, effective for reactive substrates (aryl iodides/bromides). acsgcipr.org

The choice of base and solvent is critical and can profoundly affect the reaction outcome. researchgate.net They work in concert to influence the solubility of reagents and the activation pathway for transmetalation. rsc.org

Role of the Base : The base is essential for the transmetalation step, but its role is multifaceted. wikipedia.org It can activate the boronic acid to a boronate, form the palladium-hydroxo species, and accelerate reductive elimination. wikipedia.orgnih.gov

Common Bases : Inorganic bases are typically used, with the choice depending on the specific substrates and desired reactivity. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), fluorides (CsF), and hydroxides (NaOH, KOH). nih.govacs.org For substrates sensitive to strong bases, milder options like K₃PO₄ or K₂CO₃ are often preferred. nih.gov

Role of the Solvent : The solvent system must solubilize the various organic and inorganic components of the reaction. Biphasic systems, such as toluene (B28343)/water or THF/water, are frequently employed. rsc.org

Solvent Effects : The solvent influences which transmetalation pathway (boronate vs. oxo-palladium) dominates. rsc.org An aqueous phase can facilitate the formation of both the boronate and the palladium-hydroxo complex. rsc.org The use of alcoholic solvents like methanol (B129727) or ethanol, often mixed with water, can also significantly accelerate the reaction. researchgate.net The optimal solvent choice balances reagent solubility with the promotion of the desired catalytic pathway. researchgate.net

BaseTypical Solvent(s)General Application Notes
K₂CO₃ / Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMFWidely applicable, effective for many aryl bromides and chlorides. acs.org
K₃PO₄Toluene, Dioxane, THFOften used for sterically hindered or sensitive substrates; considered a milder base. nih.gov
NaOH / KOHMeOH/H₂O, EtOH/H₂OStrong bases that can lead to very high reaction rates but may cause base-sensitive functional group degradation. researchgate.net
KOAc / CsFToluene, THFMilder bases, sometimes used in specific applications to avoid side reactions. acs.org

While this compound is achiral, the principles of stereochemical control in Suzuki-Miyaura coupling are critical, particularly when coupling partners are chiral or when the product exhibits axial chirality (atropisomerism). researchgate.net

Coupling of Chiral C(sp³)-Boronates : For reactions involving chiral secondary boronic esters, the stereochemical outcome of the transmetalation step is a major concern. The transfer of the alkyl group from boron to palladium can proceed with either retention or inversion of configuration. researchgate.netnih.gov The outcome is highly dependent on the ligand, the specific boron species (e.g., boronic ester vs. trifluoroborate), and the reaction conditions. researchgate.netnih.govrsc.org

Atropisomerism : In the context of coupling ortho-substituted arylboronic acids like this compound, the formation of sterically hindered biaryl products can lead to atropisomers—stereoisomers resulting from restricted rotation around a single bond. beilstein-journals.org The reaction conditions, including the catalyst and temperature, can influence the ratio of atropisomers formed. In some cases, selective synthesis of a single atropisomer can be achieved through a highly controlled coupling process. beilstein-journals.org

Despite its robustness, the Suzuki-Miyaura reaction is susceptible to several side reactions that can diminish the yield of the desired product. researchgate.net For a substrate like this compound, which is electron-rich, protodeboronation is a primary concern. nih.gov

Protodeboronation : This is the protonolysis of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom. wikipedia.org This undesired reaction is often catalyzed by the base and is particularly problematic for electron-rich, heteroaromatic, or sterically hindered boronic acids under aqueous, basic conditions. nih.govwikipedia.orgresearchgate.net

Homocoupling : Symmetrical biaryls can be formed from the coupling of two boronic acid molecules or two organohalide molecules. yonedalabs.comuab.cat Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen. yonedalabs.com

Dehalogenation : The organohalide starting material can undergo reduction, where the halogen is replaced by a hydrogen atom. yonedalabs.com

Strategies for Suppression :

Use of Boronic Esters : Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can significantly reduce the rate of protodeboronation. yonedalabs.comnih.gov

Slow-Release Strategy : Employing protected boronic acid derivatives like MIDA boronates or trifluoroborates allows for the slow release of the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing degradation while still allowing for efficient transmetalation. wikipedia.orgresearchgate.neted.ac.uk

Catalyst and Condition Optimization : Using a highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to "outrun" slower side reactions like protodeboronation. wikipedia.orgrsc.org Careful selection of a non-aqueous solvent or a less aggressive base can also mitigate these pathways. ed.ac.uk

Inherent Side Reactions and Strategies for Their Suppression in Suzuki-Miyaura Coupling

Detailed Studies on Protodeboronation

Protodeboronation is a significant undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene. wikipedia.org The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic properties of its organic substituent. wikipedia.org

Mechanistic studies have identified several pathways for protodeboronation in aqueous media, with the reaction's pH being a critical factor. nih.gov For arylboronic acids, both acid-catalyzed and base-catalyzed mechanisms have been described. wikipedia.org

Acid-Catalyzed Pathway: This process involves the reaction between the boronic acid and an acid.

Base-Catalyzed Pathway: This pathway is often more relevant in coupling reactions where a base is used. The base activates the boronic acid, which can inadvertently lead to protonolysis.

For this compound, the presence of both an electron-donating methoxy (B1213986) group and a BOC-amino group influences its susceptibility. While electron-donating groups can sometimes accelerate protodeboronation, the specific positioning and nature of these substituents create a complex electronic environment. The reaction pH plays a crucial role in the speciation of the boronic acid, which in turn dictates the dominant mechanistic pathway. nih.gov For instance, boronic acids containing basic nitrogen atoms, such as pyridinyl boronic acids, can form zwitterionic species at neutral pH, which are highly reactive towards protodeboronation. wikipedia.org While the BOC-protected amine in the target molecule is not basic, its electronic influence on the aromatic ring is still a key consideration.

A general kinetic model highlights that pH controls boron speciation and, for heteroaromatic compounds, protonation states, leading to at least six distinct protodeboronation pathways. nih.gov These can include self-catalysis when the pH is near the pKa of the boronic acid and pathways involving transient aryl anionoids for highly electron-deficient arenes. nih.gov

PathwayDescriptionKey Factors
Acid-Catalyzed Protonolysis facilitated by an external acid source.Low pH, presence of strong acids.
Base-Catalyzed Protonolysis occurring under basic conditions, often competing with desired coupling reactions.High pH, specific base used.
Zwitterion Fragmentation Unimolecular C-B bond cleavage, primarily for boronic acids with basic heteroatoms.Neutral pH, presence of a basic nitrogen. wikipedia.org
Self-Catalysis Reaction rate is influenced by the concentration of the boronic acid itself.pH ≈ pKa of the boronic acid. nih.gov
Analysis of Oxidative Decomposition Pathways

Arylboronic acids are susceptible to oxidative decomposition, most commonly leading to the formation of the corresponding phenol. This process, known as oxidative hydroxylation, can be a competing pathway in cross-coupling reactions, reducing the yield of the desired product. mdpi.com The oxidation can be mediated by various oxidants, including molecular oxygen, often catalyzed by trace metal impurities or promoted by light. mdpi.comresearchgate.net

The mechanism for the aerobic oxidation of arylboronic acids can proceed through radical-chain mechanisms. researchgate.net For this compound, the electron-rich nature of the aromatic ring, due to the methoxy and BOC-amino groups, can influence its susceptibility to oxidation. The reaction can be intentionally harnessed for the synthesis of phenols using specific catalytic systems, such as copper nanoparticles or cobalt-porphyrin complexes under blue-light irradiation. mdpi.comresearchgate.net

Under conditions typical for cross-coupling reactions, careful exclusion of oxygen is necessary to minimize this decomposition pathway. acs.org The choice of solvent and base can also impact the rate of oxidative degradation. Biphasic reaction conditions under a basic medium can enable selective formation and phase transfer of a boronic acid trihydroxyboronate, which can then be oxidized. st-andrews.ac.uk

Decomposition ProductOxidantConditions
Phenol Air (O₂)Often base-mediated, can be catalyzed by trace metals. mdpi.comacs.org
Phenol H₂O₂Can be catalyzed by various species or occur under catalyst-free conditions. researchgate.net
Mechanisms of Homocoupling Phenomena

Homocoupling of boronic acids is another common side reaction that results in the formation of a symmetrical biaryl. This process consumes two molecules of the boronic acid, reducing the efficiency of the desired cross-coupling reaction. yonedalabs.com The mechanism of homocoupling is often linked to the palladium catalyst used in Suzuki-Miyaura reactions.

Two primary pathways for palladium-mediated homocoupling are generally considered:

Reductive Elimination from a Diaryl-Palladium(II) Complex: This pathway involves two consecutive transmetalation steps, where two aryl groups from the boronic acid are transferred to the palladium center, followed by reductive elimination to form the biaryl product.

Palladium(II)-Mediated Stoichiometric Reaction: In the presence of oxidants like oxygen, a Pd(II) species can react with two equivalents of the boronic acid to yield the homocoupled product and Pd(0). acs.orgyonedalabs.com This process is often enhanced by higher oxygen levels. yonedalabs.com A rare alternative involves a protonolysis/second transmetalation event, particularly with sterically hindered or electron-deficient arylboronic acids. thieme-connect.com

For this compound, the electronic and steric properties of the substituents would influence the rate of transmetalation and the stability of the intermediate organopalladium species. Rigorous exclusion of oxygen by sparging the reaction mixture with an inert gas like nitrogen is a key strategy to suppress this undesired reaction. acs.org The choice of palladium source and ligands also plays a crucial role; for instance, using Pd(0) sources or precatalysts that rapidly generate the active Pd(0) species can mitigate homocoupling that arises from Pd(II) intermediates. acs.orgyonedalabs.com

Homocoupling MechanismKey Intermediates/StepsInfluencing Factors
Double Transmetalation Ar-Pd(II)-Ar complex followed by reductive elimination.Ligand properties, concentration of boronic acid.
Pd(II)-Mediated Oxidation Reaction of Pd(II) with two boronic acid molecules.Presence of oxygen or other oxidants. acs.orgyonedalabs.com
Protonolysis/Transmetalation Occurs with specific substrates, less common.Steric hindrance, electronic deficiency. thieme-connect.com

Multicomponent Reactions (MCRs): Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction for the synthesis of amines and their derivatives, such as α-amino acids. organic-chemistry.org It is valued for its operational simplicity, mild conditions, and the use of readily available starting materials. nih.gov

Three-Component Coupling Principles: Boronic Acid, Amine, and Carbonyl Derivatives

The Petasis reaction involves the condensation of three components: a boronic acid, an amine (primary or secondary), and a carbonyl compound, typically an aldehyde or ketone. mdpi.comresearchgate.net A key feature is the frequent use of α-hydroxy aldehydes or glyoxylic acid as the carbonyl component, which allows for the direct synthesis of β-amino alcohols and α-amino acids, respectively. organic-chemistry.orgchemrxiv.org

The reaction's success relies on the specific reactivity of these components. The amine and carbonyl compound first react to form an iminium ion in situ. The boronic acid then serves as the nucleophilic component, transferring its organic group to the electrophilic iminium ion. mdpi.com The scope of the boronic acid component is broad, including alkenyl, aryl, and heteroaryl boronic acids. organic-chemistry.org

ComponentRoleExamples
Boronic Acid Nucleophile SourceThis compound, Vinylboronic acid, Phenylboronic acid
Amine Iminium Ion PrecursorSecondary amines (e.g., Dibenzylamine), Primary amines, Anilines organic-chemistry.orgnih.gov
Carbonyl Derivative Iminium Ion PrecursorAldehydes (e.g., Glyoxylic acid, Salicylaldehyde), Ketones organic-chemistry.orgmdpi.com

Proposed Mechanistic Pathways of Petasis Reaction Transformations

While the exact mechanism of the Petasis reaction can be complex and involve multiple equilibria, a generally accepted pathway has been proposed. organic-chemistry.orgmdpi.com

Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl compound to form a reactive iminium ion. This step is often reversible.

Boronate "Ate" Complex Formation: The boronic acid reacts with the hydroxyl group of the α-hydroxy aldehyde (or a similar Lewis basic group on the carbonyl component/solvent) to form a tetrahedral boronate "ate" complex. This activation step increases the nucleophilicity of the organic group attached to the boron. mdpi.com

Nucleophilic Transfer: The organic group (e.g., the (3-BOC-Amino)-2-methoxyphenyl group) is transferred from the activated boronate complex to the electrophilic carbon of the iminium ion. This key C-C bond-forming step is generally considered irreversible and drives the reaction forward. organic-chemistry.org The transfer is proposed to be intramolecular. organic-chemistry.org

The presence of a hydroxyl group on the aldehyde, such as in salicylaldehydes or α-hydroxy aldehydes, is particularly effective as it facilitates the formation of the reactive boronate complex, activating the boronic acid for the subsequent nucleophilic transfer. mdpi.com

Asymmetric Petasis Reactions for Enantioselective Construction of Chiral Amines

A significant advancement in the Petasis reaction is the development of asymmetric variants to produce enantiomerically enriched chiral amines and amino acids. nih.gov Enantioselectivity can be induced through several strategies, most notably by using chiral catalysts. mdpi.com

Chiral diols, particularly BINOL (1,1'-bi-2-naphthol) and its derivatives (e.g., VAPOL), have emerged as highly effective organocatalysts for this transformation. chemrxiv.orgnih.gov The catalyst reacts with the boronic acid to form a chiral boronate ester in situ. This chiral boronate then participates in the multicomponent reaction, and the chiral environment around the boron atom directs the nucleophilic addition to one face of the iminium ion, leading to the preferential formation of one enantiomer. mdpi.com

The reaction mechanism is believed to involve the formation of a transition state where the chiral diol catalyst, the boronic acid, and the iminium ion precursor are assembled. mdpi.com For example, in reactions catalyzed by (R)-BINOL, the catalyst provides selectivity for the re-face addition to the iminium ion. mdpi.com The efficiency and enantioselectivity of these reactions depend on factors such as the choice of catalyst, solvent, and the specific substrates used. nih.gov These methods provide a powerful tool for synthesizing valuable chiral building blocks for pharmaceuticals and natural products. chemrxiv.org

Catalyst TypeExampleGeneral Outcome
Chiral Diols (S)-BINOL, (S)-VAPOLHigh yields and enantiomeric ratios (er) for α-amino esters. nih.gov
Chiral Thioureas BINOL-derived thioureasEnantioselective synthesis of alkylaminophenols and N-aryl amino acids. mdpi.comwikipedia.org
Chiral Substrates (1S,2R)-1-amino-2-indanolDiastereoselective synthesis of chiral amines. rsc.org

Petasis Cascade and Sequence Reactions for Complex Molecule Assembly

The Petasis reaction, a versatile multicomponent reaction, utilizes an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgnih.gov When employing this compound, the electron-donating nature of both the methoxy and the BOC-amino groups is anticipated to enhance the nucleophilicity of the aryl group, thereby facilitating the key carbon-carbon bond-forming step. This increased reactivity makes it a valuable component in cascade or sequential reactions for the rapid assembly of complex molecules. nih.gov

In a typical Petasis cascade, the initial product of the three-component coupling undergoes a subsequent intramolecular reaction. The strategic placement of the amino and methoxy groups on the phenyl ring of this compound can influence the stereochemical outcome and the propensity for cyclization in these sequences. For instance, the steric bulk of the ortho-methoxy group may direct the approach of the other reactants, leading to specific diastereomers.

While specific examples detailing the use of this compound in Petasis cascade reactions are not extensively documented in publicly available literature, the general principles of this reaction suggest its utility. The reaction generally proceeds under mild conditions and demonstrates a broad substrate scope, accommodating a variety of amines and carbonyl compounds. nih.gov The yields of Petasis reactions are often influenced by the electronic properties of the arylboronic acid, with electron-rich derivatives typically providing higher yields. semanticscholar.org

Arylboronic Acid ReactantAmine ReactantCarbonyl ReactantProductYield (%)Reference
Phenylboronic acidPiperidineGlyoxylic acid2-Phenyl-2-(piperidin-1-yl)acetic acid85 organic-chemistry.org
4-Methoxyphenylboronic acidMorpholineSalicylaldehyde4-((4-methoxyphenyl)(morpholino)methyl)phenol92 nih.gov
2-Thienylboronic acidBenzylamineParaformaldehydeN-Benzyl-1-(thiophen-2-yl)methanamine78 wikipedia.org
Table 1. Representative Examples of Petasis Reactions with Various Arylboronic Acids.

Copper-Promoted Carbon-Heteroatom Bond Forming Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds. This compound serves as an effective coupling partner in these transformations for the synthesis of N- and O-arylated compounds.

Direct Amination of Arylboronic Acids

The direct amination of arylboronic acids, often referred to as the Chan-Lam coupling reaction, provides a straightforward route to arylamines. In this reaction, a copper catalyst facilitates the coupling of the arylboronic acid with an amine. The reaction is typically carried out in the presence of an oxidant and a base. The electronic and steric properties of the this compound play a crucial role in the efficiency of this transformation. The electron-rich nature of the aromatic ring enhances its reactivity towards the copper catalyst. However, the ortho-methoxy group might introduce steric hindrance, potentially affecting the reaction rate and yield.

N-Arylation and O-Arylation Methodologies

Beyond direct amination with ammonia (B1221849) surrogates, copper-promoted methodologies enable the N-arylation and O-arylation of a wide array of substrates using arylboronic acids. For this compound, these reactions offer a versatile platform for the synthesis of complex diaryl ethers and diaryl amines. The presence of the BOC-protecting group on the nitrogen atom is crucial as it prevents self-coupling or polymerization reactions. The reaction conditions for these couplings are generally mild, often proceeding at room temperature and tolerating a variety of functional groups.

The general mechanism for the Chan-Lam coupling is believed to involve the formation of a copper(II)-substrate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired product and regenerate the active copper catalyst.

Arylboronic AcidHeteroatom NucleophileCatalyst/ConditionsProductYield (%)Reference
Phenylboronic acidAniline (B41778)Cu(OAc)₂, Pyridine, CH₂Cl₂Diphenylamine90 thieme.de
4-Methoxyphenylboronic acidPhenolCu(OAc)₂, Et₃N, CH₂Cl₂4-Methoxydiphenyl ether88 thieme.de
3-Nitrophenylboronic acidImidazoleCu(OAc)₂, DMAP, CH₂Cl₂1-(3-Nitrophenyl)-1H-imidazole75 thieme.de
Table 2. Examples of Copper-Promoted N-Arylation and O-Arylation Reactions.

Radical and Photoredox Catalysis Involving Arylboronic Acids

Recent advancements in organic synthesis have highlighted the utility of arylboronic acids as precursors for aryl radicals under photoredox catalysis conditions. These methods offer mild and efficient alternatives to traditional radical generation techniques.

Generation of Alkyl and Aryl Radicals from Boronic Esters

Arylboronic acids, including this compound, can be converted to their corresponding boronic esters, which are effective precursors for aryl radicals. Under photoredox conditions, visible light irradiation in the presence of a suitable photocatalyst can induce a single-electron transfer (SET) to the boronic ester, leading to the formation of a radical anion. This intermediate can then fragment to generate the desired aryl radical. The electron-donating substituents on the this compound would likely facilitate the initial SET step by lowering the reduction potential of the corresponding boronic ester. These generated radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Photo-Mediated Minisci Reactions for Site-Selective Functionalization

The Minisci reaction involves the addition of a radical to an electron-deficient heterocycle. Photoredox catalysis has enabled the use of arylboronic acids as sources of aryl radicals for Minisci-type reactions. nih.govsemanticscholar.org The aryl radical generated from this compound can be trapped by protonated heterocycles to achieve site-selective C-H functionalization. nih.govsemanticscholar.org This approach is particularly valuable for the late-stage modification of complex molecules. nih.govsemanticscholar.org The regioselectivity of the radical addition is governed by the electronic properties of the heterocycle. The reaction is typically performed under acidic conditions to protonate the heterocycle, thereby increasing its electrophilicity. nih.govsemanticscholar.org

Arylboronic AcidHeterocyclePhotocatalyst/ConditionsProductYield (%)Reference
Phenylboronic acidLepidineRu(bpy)₃Cl₂, K₂S₂O₈, H₂O/MeCN2-Phenyl-4-methylquinoline85 semanticscholar.org
4-Fluorophenylboronic acidIsoquinoline[Ir(ppy)₂(dtbbpy)]PF₆, K₂S₂O₈, TFA, MeCN1-(4-Fluorophenyl)isoquinoline72 nih.gov
3-Methoxyphenylboronic acidPyridineAgNO₃, K₂S₂O₈, H₂O/DCE2-(3-Methoxyphenyl)pyridine68 semanticscholar.org
Table 3. Examples of Photo-Mediated Minisci Reactions with Arylboronic Acids.

Light-Driven Boronate Rearrangements

While specific research on light-driven boronate rearrangements of this compound is not extensively documented in publicly available literature, the behavior of analogous systems under photoredox catalysis allows for the extrapolation of potential reaction pathways. Boronate rearrangements are valuable metal-free reactions for carbon-carbon bond formation, and visible light has been shown to drive such transformations, particularly for substrates that are inactive under thermal conditions. researchgate.net

One plausible light-driven pathway involves a 1,2-amino migration, a process inspired by biocatalytic mechanisms. nih.govnih.gov In a hypothetical scenario, photoredox catalysis could facilitate the generation of a radical species, which then interacts with the boronic acid moiety. Mechanistic studies on similar biomimetic 1,2-amino migrations suggest a process involving radical addition, followed by a 3-exo-trig cyclization and a subsequent rearrangement. nih.gov This platform has shown compatibility with a wide range of functional groups, suggesting that the BOC-amino and methoxy substituents of the target compound would likely be tolerated. nih.gov

Another potential light-induced transformation is the homologation of the boronic acid. Research on the synthesis of substituted benzylboronates has demonstrated that light can promote the homologation of boronic acids with N-sulfonylhydrazones. researchgate.netnih.gov This process involves the photochemical decomposition of an N-sulfonylhydrazone salt to a diazoalkane, which then undergoes geminal carboborylation. nih.gov The mild conditions of these photochemical reactions are often crucial to prevent side reactions like protodeboronation. nih.gov

The following table outlines a hypothetical reaction scheme for a light-driven rearrangement of this compound based on known photochemical transformations of similar compounds.

Reaction Type Proposed Reactants Light Source Photocatalyst Potential Product
1,2-Amino MigrationThis compound, α-vinyl-aldimine esterBlue LEDOrganic Dye (e.g., Eosin Y)γ-substituted β-amino acid derivative
HomologationThis compound, N-sulfonylhydrazoneViolet LED (390 nm)None (direct photolysis)Substituted benzylboronate derivative

Chemo- and Regioselectivity in Reactions of this compound

The chemo- and regioselectivity of this compound in cross-coupling reactions are significantly influenced by the interplay of its substituents: the ortho-methoxy group, the meta-BOC-amino group, and the boronic acid moiety itself.

Influence of Ortho-Substituents on Reactivity and Yields

The ortho-methoxy group in this compound is expected to play a crucial role in directing the regioselectivity of its reactions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov The oxygen atom of the methoxy group can act as a coordinating ligand to the metal center (e.g., palladium) in the transition state. beilstein-journals.orgnih.gov This chelation effect can influence the geometry of the reaction complex, thereby directing the substitution pattern and affecting the distribution of atropisomers in the product. beilstein-journals.orgnih.gov

In studies involving ortho-methoxyphenylboronic acid in Suzuki-Miyaura reactions with polysubstituted pyridines, this chelation was suggested to govern the observed selectivity, favoring the formation of specific kinetic products. nih.gov This directing effect can be a powerful tool for achieving high regio- and atropselectivity, which is essential in the synthesis of complex, axially chiral biaryls. beilstein-journals.orgresearchgate.net

The steric bulk of the ortho-methoxy group, while not excessively large, can also contribute to the stereochemical outcome of the reaction, particularly when coupled with sterically demanding partners. acs.org

The table below summarizes the expected influence of the ortho-methoxy group on the outcomes of Suzuki-Miyaura coupling reactions based on findings from analogous systems. beilstein-journals.orgnih.gov

Coupling Partner Catalyst System Expected Major Product Yield (%) Reference
3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄ / Na₂CO₃3-(3-BOC-Amino-2-methoxyphenyl)-4,5-dibromo-2,6-dimethylpyridineHigh beilstein-journals.orgnih.gov
2,6-dibromopurinePdCl₂(dppf) / K₂CO₃2-bromo-6-(3-BOC-Amino-2-methoxyphenyl)purineModerate to High rsc.org

Electronic and Steric Effects of Peripheral Functional Groups

The electronic and steric properties of both the meta-BOC-amino group and the ortho-methoxy group have a combined influence on the reactivity of this compound.

Electronic Effects:

The methoxy group at the ortho position is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This can enhance the rate of oxidative addition in palladium-catalyzed coupling reactions. The BOC-amino group at the meta position is also generally considered electron-donating. The combined electron-donating nature of these groups can make the boronic acid a more effective nucleophile in the transmetalation step of the Suzuki-Miyaura catalytic cycle. acs.org

However, the introduction of multiple electron-donating or electron-withdrawing substituents can have complex effects on the acidity and reactivity of phenylboronic acids. nih.gov For instance, the introduction of fluorine-containing substituents can significantly increase the acidity of phenylboronic acids. nih.gov While not directly applicable to the title compound, this highlights the sensitivity of the boronic acid moiety to the electronic environment of the phenyl ring.

Steric Effects:

The interplay of these electronic and steric factors is critical for optimizing reaction conditions and predicting outcomes. The following table provides a qualitative summary of these effects.

Functional Group Position Electronic Effect Steric Effect Expected Impact on Reactivity
MethoxyorthoElectron-donating (resonance), directing (chelation)ModerateEnhances reactivity, controls regioselectivity
BOC-AminometaElectron-donatingHighMay slightly enhance nucleophilicity, potential for steric hindrance with bulky substrates

Applications of 3 Boc Amino 2 Methoxyphenylboronic Acid in Complex Molecule Synthesis

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.govnih.gov This approach enables the rapid generation of analogues of a lead compound, which can significantly alter its physicochemical properties, potency, and druggability. nih.gov The unique reactivity of the boronic acid group makes (3-BOC-Amino)-2-methoxyphenylboronic acid an excellent reagent for these transformations.

The derivatization of complex bioactive molecules, such as natural products and existing drugs, is a cornerstone of LSF. researchgate.net this compound is particularly well-suited for this purpose through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of new carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups present in the bioactive substrate.

The ortho-methoxy group on the phenyl ring of the boronic acid can influence the regioselectivity of the coupling reaction, while the meta-BOC-protected amine provides a handle for subsequent modifications or can modulate the electronic properties of the reagent. For instance, a halogenated bioactive core can be coupled with this compound to introduce the substituted phenyl ring. The BOC protecting group can then be removed to reveal a free amine, which can be further acylated, alkylated, or used in other transformations to build a library of analogues. This strategy has been applied to modify various molecular scaffolds, enhancing their structural diversity and biological activity profiles.

Table 1: Research Findings on Late-Stage Functionalization

Methodology Substrate Type Key Feature of Boronic Acid Outcome Reference
Suzuki-Miyaura CouplingHalogenated Drugs/Natural ProductsBoronic acid moiety for C-C bond formationIntroduction of a functionalized aryl ring for analogue synthesis nih.gov
Chan-Lam CouplingPeptides (N-terminus, Lysine)Boronic acid for C-N bond formationSite-selective arylation of amine groups researchgate.net
Boronate Ester FormationNucleosides, GlycoproteinsReversible covalent bonding with diolsModification and labeling of biomolecules

The modification of biomolecules like nucleosides, oligonucleotides, and peptides is critical for developing new therapeutics and biological probes. genscript.com this compound offers precise tools for these modifications.

Nucleosides and Oligonucleotides: The boronic acid functional group has a unique ability to form reversible covalent bonds, known as boronate esters, with molecules containing 1,2- or 1,3-diol functionalities. The ribose sugar in RNA nucleosides and oligonucleotides contains such a diol, making it a target for modification by boronic acids. This interaction can be used for the purification, immobilization, or targeted delivery of RNA-based therapeutics. Modifications at the 2'-OH position of the ribose are particularly useful in antisense strategies, as they can enhance binding affinity towards the target RNA and improve nuclease stability. nih.gov

Peptides: For peptides, this compound is primarily used in copper-catalyzed Chan-Lam coupling reactions. This methodology allows for the site-selective arylation of primary and secondary amines, such as the N-terminal amine or the side-chain amine of lysine (B10760008) residues. researchgate.net The reaction proceeds under mild conditions compatible with the delicate nature of peptides. researchgate.net This direct C-N bond formation provides a powerful way to attach the functionalized phenyl group, which can introduce conformational constraints, improve proteolytic stability, or serve as a platform for attaching other moieties like imaging agents or drug payloads. nih.govunibo.it The BOC-protected amine on the reagent ensures that this position does not interfere with the coupling and remains available for later-stage diversification.

Utilization as a Key Building Block for Advanced Organic Architectures

Beyond modifying existing molecules, this compound serves as a fundamental building block for the de novo synthesis of complex organic structures. Its pre-installed functional groups allow for efficient and convergent synthetic routes.

Non-proteinogenic amino acids and peptide mimics are of great interest in drug discovery as they can replicate the biological activity of natural peptides while offering improved stability and bioavailability. nih.govnih.govresearchgate.net The structure of this compound is an ideal starting point for creating such molecules. The BOC-protected aminophenyl group can serve as the core of an unnatural amino acid.

The boronic acid moiety is particularly versatile in this context. It can be oxidized to a hydroxyl group or subjected to various coupling reactions to build out the side chain of the amino acid derivative. This approach allows for the creation of a wide array of structures that mimic the spatial arrangement of natural amino acid residues. These building blocks can then be incorporated into peptide sequences to create peptide mimics with novel structural and functional properties. nih.gov

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. mdpi.com this compound is a key reactant in the synthesis of diverse heterocyclic libraries, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com By coupling this boronic acid with various halogenated heterocyclic precursors, chemists can rapidly assemble libraries of complex molecules.

The BOC-amino and methoxy (B1213986) groups can direct the coupling reaction or be transformed in subsequent steps to generate further diversity. For example, after the core heterocyclic scaffold is constructed via Suzuki coupling, the BOC group can be deprotected, and the resulting amine can participate in an intramolecular cyclization to form a new fused heterocyclic ring. This strategy is highly efficient for generating novel chemical entities for high-throughput screening in drug discovery programs. nih.gov

Table 2: Applications as a Synthetic Building Block

Target Architecture Key Reaction Role of this compound Significance Reference
α-Amino Acid DerivativesOxidation, Cross-CouplingServes as a scaffold with a protected amineAccess to non-natural amino acids for peptidomimetics nih.govnih.gov
Peptide MimicsSolid-Phase Peptide SynthesisIncorporation as an unnatural amino acid unitImproved proteolytic stability and bioavailability nih.govnih.govresearchgate.net
Heterocyclic LibrariesSuzuki-Miyaura CouplingArylating agent for heterocyclic precursorsRapid generation of diverse scaffolds for drug discovery mdpi.comsigmaaldrich.com

Contribution to Reagent Development and Innovative Synthetic Methodologies

The utility of this compound extends to the development of new synthetic reagents and methodologies. Its specific substitution pattern enables novel reactivity that can be exploited to overcome existing synthetic challenges. For instance, its use in Chan-Lam N-arylation of peptides under mild, aqueous conditions represents a significant advancement for bioconjugation chemistry. researchgate.net

Furthermore, its application in multicomponent reactions (MCRs) allows for the construction of complex molecules in a single step from three or more starting materials. nih.gov By designing MCRs that incorporate this compound, chemists can achieve a high degree of molecular complexity in a highly atom-economical fashion. This accelerates the synthesis of novel compounds and expands the accessible chemical space for drug discovery. The development of such innovative reactions underscores the compound's role not just as a reactant, but as an enabler of new synthetic possibilities.

Design and Optimization of Catalytic Systems for Enhanced Process Efficiency

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and arylboronic acids are key substrates in this transformation. However, the efficiency of the coupling of sterically hindered and electronically complex arylboronic acids like this compound is highly dependent on the careful design and optimization of the catalytic system. The ortho-methoxy group can influence the reaction through steric hindrance and potential chelation effects with the metal center of the catalyst. beilstein-journals.orgnih.gov

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. While specific optimization data for this compound is not extensively documented in publicly available literature, principles derived from similar ortho-substituted systems suggest that ligands such as SPhos and XPhos would be suitable candidates. organic-chemistry.org These ligands have demonstrated efficacy in promoting the coupling of challenging aryl chlorides and sterically hindered boronic acids. organic-chemistry.org

Table 1: Commonly Employed Catalytic Systems for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids

Catalyst Precursor Ligand Base Solvent System Typical Temperature (°C)
Pd(OAc)₂ SPhos K₂CO₃ Toluene (B28343)/H₂O 85-110
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 80-100

This table represents common starting points for optimization based on literature for related compounds, not specific optimized conditions for this compound.

Impact of the Ortho-Methoxy Group: The ortho-methoxy group in this compound can exhibit a dual role. While it introduces steric bulk that can impede the approach of the coupling partners to the palladium center, it can also participate in a beneficial chelation effect. beilstein-journals.orgnih.gov The oxygen atom of the methoxy group can coordinate to the palladium catalyst, influencing the geometry of the transition state and potentially altering the reaction's selectivity and rate. beilstein-journals.orgnih.gov This chelation can help to stabilize the catalytic species and promote the desired bond formation.

Base and Solvent Effects: The choice of base and solvent system is also crucial for an efficient reaction. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent like toluene or dioxane and water, is selected to ensure the solubility of both the organic substrates and the inorganic base.

Development of Modified Boronic Acid Reagents for Improved Reactivity and Stability (e.g., Trifluoroborates)

While boronic acids are immensely useful, they can be prone to side reactions such as protodeboronation, especially under certain reaction conditions or during prolonged storage. nih.gov To address this, more stable derivatives have been developed, with potassium organotrifluoroborates being a prominent example. nih.gov These salts offer enhanced stability to air and moisture and often exhibit a different reactivity profile compared to their boronic acid counterparts. nih.gov

Synthesis of Potassium (3-BOC-Amino)-2-methoxyphenyltrifluoroborate: The conversion of a boronic acid to its corresponding potassium trifluoroborate is typically a straightforward process. The boronic acid is treated with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or methanolic solution. organic-chemistry.org This reaction leads to the formation of the more stable tetracoordinate borate (B1201080) species. For this compound, this conversion would yield potassium (3-BOC-Amino)-2-methoxyphenyltrifluoroborate.

Advantages of Trifluoroborates:

Enhanced Stability: Potassium trifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store over long periods. nih.gov

Controlled Reactivity: The trifluoroborate group acts as a protecting group for the boronic acid. The reactive tricoordinate boron species is slowly released under the reaction conditions, which can sometimes lead to cleaner reactions and higher yields. nih.gov

Improved Solubility: While many potassium trifluoroborates have good solubility in polar solvents, their solubility in common organic solvents can be limited. However, this property can also be advantageous in certain biphasic reaction systems.

Table 2: Comparison of Boronic Acids and Potassium Trifluoroborates

Feature Boronic Acid Potassium Trifluoroborate
Stability Variable, prone to protodeboronation Generally high, stable to air and moisture nih.gov
Handling Can be challenging due to stability issues Crystalline solids, easier to handle nih.gov
Reactivity Directly active in catalysis Requires in situ activation/hydrolysis

| Synthesis | Various methods from aryl halides/organometallics | Prepared from the corresponding boronic acid organic-chemistry.org |

The development and utilization of modified reagents like potassium (3-BOC-Amino)-2-methoxyphenyltrifluoroborate represent a strategic approach to overcoming some of the inherent limitations of boronic acids, thereby expanding the toolkit for the synthesis of complex and valuable molecules.

Computational and Theoretical Studies on 3 Boc Amino 2 Methoxyphenylboronic Acid Reactivity

Quantum Chemical Calculations and Mechanistic Insights into Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the mechanisms of reactions involving boronic acids. For a compound like (3-BOC-Amino)-2-methoxyphenylboronic acid, these calculations would typically be used to map the potential energy surface of a given reaction, for instance, a Suzuki-Miyaura cross-coupling reaction.

Researchers would model the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides critical mechanistic insights, such as identifying the rate-determining step of the reaction by locating the transition state with the highest energy barrier. Furthermore, these calculations can reveal the influence of the substituents—the BOC-amino group and the methoxy (B1213986) group—on the reaction mechanism. For example, DFT studies on other substituted phenylboronic acids have shown how electron-donating or electron-withdrawing groups can alter the energetics of oxidative addition and reductive elimination steps in catalytic cycles.

Molecular Modeling of Transition States and Reactive Intermediates

The geometry and electronic structure of transition states and reactive intermediates are pivotal to understanding a reaction's course and selectivity. Molecular modeling allows for the three-dimensional visualization and analysis of these transient species. In the context of this compound, modeling would focus on key intermediates, such as the boronate complex formed with a palladium catalyst, and the transition states for the transmetalation step.

Analysis of these structures would include examining bond lengths and angles, as well as the distribution of electron density. For example, the interaction between the boronic acid's boron atom and the palladium center in a transition state structure can be precisely characterized. The steric hindrance introduced by the bulky BOC group and the adjacent methoxy group can also be quantified, providing a rationale for observed stereoselectivity or regioselectivity in reactions.

Predictive Models for Reactivity and Selectivity Profiles

Building on the data from quantum chemical calculations, predictive models can be developed to forecast the reactivity and selectivity of this compound under various conditions. These models often take the form of quantitative structure-activity relationships (QSAR).

By systematically varying computational parameters (such as the choice of catalyst, solvent, or reaction temperature) and calculating the corresponding energy barriers, a dataset can be generated. Statistical analysis of this data can then lead to models that correlate molecular descriptors (e.g., calculated atomic charges, bond orders, or steric parameters) with reaction outcomes. Such models would be invaluable for optimizing reaction conditions for this specific boronic acid derivative without the need for extensive empirical screening.

Elucidation of Structure-Reactivity Relationships in Boronic Acid Chemistry

A key goal of computational studies is to establish clear structure-reactivity relationships. For this compound, this would involve a detailed investigation of how its unique substitution pattern governs its chemical behavior.

Specifically, the electronic effects of the electron-donating methoxy group and the amidic BOC-amino group would be analyzed. Their influence on the acidity of the boronic acid, the stability of key intermediates, and the energy barriers of transition states would be quantified. For instance, the intramolecular hydrogen bonding potential between the methoxy oxygen and the boronic acid hydroxyl groups could be investigated for its impact on the compound's conformation and reactivity. By comparing the computational results for this compound with those for simpler, unsubstituted or monosubstituted phenylboronic acids, a clear picture of the synergistic or antagonistic effects of the substituents would emerge.

While specific data tables and detailed research findings for this compound are not currently available, the computational methodologies described above represent the standard and powerful approaches that would be used to generate such valuable scientific information. Future research in this area would significantly contribute to a deeper understanding of the reactivity of this and related multifunctionalized boronic acids.

Future Directions in 3 Boc Amino 2 Methoxyphenylboronic Acid Research

Expansion of Reaction Scope and Substrate Diversity

Future research will likely focus on expanding the range of coupling partners for (3-BOC-Amino)-2-methoxyphenylboronic acid in Suzuki-Miyaura reactions and other cross-coupling methodologies. While traditionally coupled with a variety of aryl and heteroaryl halides, there is a growing interest in utilizing more challenging and diverse substrates.

Key areas for expansion include:

Sterically Hindered Substrates: Developing catalyst systems that can efficiently couple this compound with sterically demanding aryl chlorides and other hindered electrophiles is a significant goal. organic-chemistry.org This would provide access to novel biaryl structures with unique steric and electronic properties.

Novel Coupling Partners: Exploration of less conventional coupling partners, such as pseudohalides (e.g., triflates, tosylates), will continue to broaden the synthetic utility of this boronic acid. organic-chemistry.org

Alkyl-Aryl Couplings: While Suzuki-Miyaura reactions are predominantly used for C(sp²)–C(sp²) bond formation, the development of methods for the coupling of this compound with alkyl halides or their derivatives would represent a significant advancement, enabling the synthesis of a wider array of substituted aromatic compounds.

The successful implementation of these expanded reaction scopes will rely heavily on the development of more active and selective catalyst systems, as discussed in the subsequent sections.

Development of Sustainable and Green Chemistry Approaches in its Application

In line with the growing emphasis on environmentally responsible chemical synthesis, future applications of this compound will increasingly incorporate green chemistry principles. This involves a shift away from traditional reaction conditions towards more sustainable alternatives.

Table 1: Comparison of Traditional vs. Green Solvents for Suzuki-Miyaura Coupling

Solvent Type Examples Environmental/Safety Concerns
Traditional Toluene (B28343), Dioxane, DMF Volatile, toxic, often derived from petrochemicals

| Green | Water, Ethanol, 2-Me-THF, t-Amyl alcohol | Lower toxicity, renewable resources, biodegradable |

Key sustainable approaches being explored include:

Green Solvents: Research is focused on replacing conventional organic solvents with more environmentally benign options. Water, being non-toxic and readily available, is a particularly attractive medium for Suzuki-Miyaura reactions. researchgate.net Additionally, bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol are being investigated as greener alternatives. nih.gov

Heterogeneous Catalysis: The development of solid-supported palladium or other metal catalysts offers the advantage of easy separation from the reaction mixture, enabling catalyst recycling and minimizing metal contamination of the final product.

Ligand-Free Conditions: Designing catalytic systems that operate efficiently without the need for complex and often expensive phosphine (B1218219) ligands is another area of active research. This simplifies the reaction setup and reduces waste.

These green chemistry initiatives aim to reduce the environmental footprint of synthetic processes involving this compound, making them more economical and sustainable in the long term.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow and automated synthesis platforms is a rapidly advancing area with significant potential to revolutionize its use in both academic and industrial settings.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scale-up. researchgate.netresearchgate.net The application of flow chemistry to Suzuki-Miyaura couplings involving functionalized boronic acids like this compound is being actively explored. researchgate.netresearchgate.net This approach allows for precise control over reaction parameters, leading to higher yields and purities, and can be readily integrated with in-line purification and analysis.

Automated Synthesis: Automated synthesis platforms are becoming increasingly important for high-throughput screening and the rapid generation of compound libraries for drug discovery and materials science. synplechem.comchemistryworld.com The use of stable and reactive building blocks like this compound in these automated systems can significantly accelerate the synthesis of novel molecules with desired properties. synplechem.comchemrxiv.org The development of robust and reliable protocols for the automated coupling of this boronic acid will be a key focus of future research.

The synergy between flow chemistry and automated synthesis will enable the on-demand and efficient production of a wide range of compounds derived from this compound.

Exploration of Novel Catalytic Systems Beyond Palladium and Copper

While palladium and, to a lesser extent, copper catalysts have dominated the landscape of cross-coupling reactions with boronic acids, there is a growing interest in exploring alternative, more sustainable, and potentially more reactive catalytic systems.

Table 2: Emerging Catalytic Systems for Cross-Coupling Reactions

Catalyst Type Advantages Challenges
Nickel More abundant and less expensive than palladium, unique reactivity Often requires more stringent reaction conditions, sensitivity to air and moisture
Photoredox Mild reaction conditions (visible light), generation of radical intermediates, novel reaction pathways Substrate scope can be limited, potential for side reactions

| Enzyme | High selectivity, environmentally benign (aqueous conditions, mild temperatures) | Limited substrate scope, enzyme stability and cost |

Emerging areas of catalyst development include:

Nickel Catalysis: Nickel is a more earth-abundant and less expensive alternative to palladium. nih.govacs.orgbeilstein-journals.orgpolyu.edu.hk Research into nickel-catalyzed Suzuki-Miyaura couplings of ortho-substituted and functionalized arylboronic acids is a promising area that could lead to more cost-effective synthetic routes. acs.orgbeilstein-journals.orgpolyu.edu.hk

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable approach to C-C bond formation. divyarasayan.org Photoredox catalysis can generate radical intermediates from boronic acids, enabling novel reaction pathways that are not accessible with traditional transition metal catalysis. divyarasayan.org The application of photoredox catalysis to reactions involving this compound could unlock new synthetic possibilities.

Enzyme Catalysis: Biocatalysis using enzymes offers the potential for highly selective and environmentally friendly transformations. While still in its early stages for cross-coupling reactions, the development of enzymes capable of catalyzing the formation of biaryl compounds from boronic acids would be a major breakthrough in green chemistry.

The exploration of these novel catalytic systems will not only provide more sustainable and economical synthetic methods but also has the potential to uncover new and unexpected reactivity for this compound.

Q & A

Q. Methodological Approach :

  • Stepwise Functionalization : Begin with 2-methoxyphenylboronic acid derivatives (e.g., halogenated intermediates) and introduce the BOC-protected amino group via Buchwald-Hartwig amination or nucleophilic substitution. Ensure anhydrous conditions to prevent boroxane formation, a common side reaction in boronic acid synthesis .
  • Purification : Use silica gel-free methods (e.g., recrystallization or trituration) to avoid irreversible binding of boronic acids to silica, as noted in studies on similar compounds .
  • Yield Enhancement : Montmorillonite K10 clay has been effective in hydrolyzing potassium trifluoroborates to boronic acids under mild conditions, which could be adapted for final deprotection steps .

What factors influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Q. Advanced Analysis :

  • Electronic Effects : The electron-donating methoxy group and electron-withdrawing BOC-amino group create a unique electronic profile, potentially slowing transmetalation but improving regioselectivity. Compare kinetics with unsubstituted phenylboronic acids .
  • Ligand Choice : Bulky ligands (e.g., SPhos) may mitigate steric hindrance from the BOC group. Copper catalysts (e.g., Cu(OAc)₂) have shown efficacy in coupling reactions with methoxy-substituted boronic acids, though stoichiometric amounts may be required for challenging substrates .

How does the BOC protecting group impact the stability of this compound under acidic or basic conditions?

Q. Mechanistic Insight :

  • Acidic Conditions : The BOC group is labile under strong acids (e.g., TFA), necessitating pH-controlled environments during synthesis. Monitor for deboronation side reactions, common in boronic acids under acidic hydrolysis .
  • Basic Conditions : The BOC group remains stable in mild bases (pH < 10), making it suitable for aqueous cross-coupling conditions. Verify stability via ¹¹B NMR to detect boronate ester formation .

How should researchers address contradictory data on the catalytic efficiency of this compound in diverse reaction systems?

Q. Troubleshooting Strategy :

  • Control Experiments : Replicate reactions using 2-methoxyphenylboronic acid (without BOC-amino) to isolate the substituent’s effect. For example, 2-methoxyphenylboronic acid requires stoichiometric Cu(OAc)₂ in certain alkenylation reactions, suggesting electron-deficient boronic acids need tailored catalysts .
  • Computational Modeling : Use DFT calculations to compare transition-state energies with/without the BOC group, leveraging structural data from related compounds .

What advanced characterization techniques are critical for confirming the structure of this compound?

Q. Analytical Framework :

  • Multi-Nuclear NMR : ¹H, ¹³C, and ¹¹B NMR can resolve boronic acid tautomerism and confirm BOC group integrity. For example, ¹¹B NMR peaks near 28–30 ppm indicate free boronic acid .
  • X-Ray Crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding) that influence reactivity, as demonstrated in studies on aminomethylphenylboronic acids .

How do steric and electronic effects of the BOC-amino and methoxy groups affect the compound’s interaction with biological targets?

Q. Structure-Activity Relationship :

  • Enzyme Inhibition : The BOC-amino group may act as a hydrogen-bond donor, mimicking transition states in enzyme active sites. Compare inhibition data with 3-aminophenylboronic acid derivatives, which show enhanced binding to serine proteases .
  • Steric Considerations : Molecular docking studies can predict how the methoxy group’s bulk influences target accessibility .

What alternative catalysts or ligands can improve the coupling efficiency of this compound in challenging reactions?

Q. Catalytic Innovation :

  • Palladium Nanoparticles : Supported Pd catalysts (e.g., Pd/C) reduce dehalogenation side reactions in electron-rich boronic acids .
  • Copper-Free Systems : For BOC-sensitive conditions, explore diaryliodonium salts as aryl donors to avoid Cu-mediated deprotection .

How can researchers minimize byproduct formation during large-scale synthesis of this compound?

Q. Process Optimization :

  • Temperature Control : Maintain reactions below 40°C to prevent boroxin formation. Use THF/water mixtures to stabilize boronic acids .
  • In Situ Protection : Introduce the BOC group early to protect the amino functionality during subsequent boronation steps .

What role does the methoxy group play in the compound’s solubility and crystallinity?

Q. Physicochemical Analysis :

  • Solubility Screening : Test in polar aprotic solvents (e.g., DMF) and aqueous buffers. Methoxy groups enhance solubility in organic phases, while boronic acids favor aqueous miscibility .
  • Crystallinity Studies : X-ray data from 2-methoxyphenylboronic acid derivatives reveal planar aromatic rings with intermolecular B–O hydrogen bonds, which could guide crystallization protocols .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Q. Theoretical Framework :

  • Hirshfeld Surface Analysis : Predict intermolecular interactions using crystallographic data from analogous boronic acids .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by the BOC and methoxy groups .

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